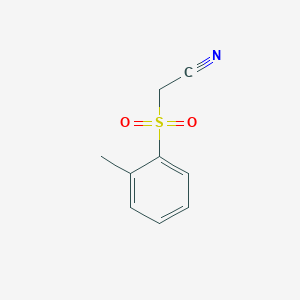

(Toluene-2-sulphonyl)-acetonitrile

Description

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-(2-methylphenyl)sulfonylacetonitrile |

InChI |

InChI=1S/C9H9NO2S/c1-8-4-2-3-5-9(8)13(11,12)7-6-10/h2-5H,7H2,1H3 |

InChI Key |

ZMAUEMGCCPSKEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Preparation Methods

Diazotization and Sulfonation of o-Toluidine

The diazotization of o-toluidine followed by treatment with sulfur dioxide (SO₂) and copper catalysts is a classical approach. Key steps include:

-

Diazotization : o-Toluidine reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt.

-

Sulfonation : The diazonium salt is treated with SO₂ in the presence of copper powder or cuprous chloride (CuCl), yielding toluene-2-sulfinic acid.

-

Oxidation : Sulfinic acid is oxidized to sulfonic acid using potassium permanganate (KMnO₄) and subsequently converted to the sulfonyl chloride via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Conditions :

Direct Sulfonation of Toluene with SO₃

Sulfonation of toluene using sulfur trioxide (SO₃) in liquid SO₂ produces a mixture of ortho, meta, and para isomers. Isotope dilution studies reveal an isomer distribution of 5.6% ortho , 9.7% meta , and 84.8% para . To isolate the ortho isomer:

-

Fractional Crystallization : The crude sulfonic acid mixture is dissolved in ethanol-water (1:1–5:1) and cooled to 50–70°C, selectively precipitating the ortho isomer.

-

Chlorination : The isolated ortho-sulfonic acid reacts with SOCl₂ to form the sulfonyl chloride.

Challenges : Low ortho isomer yield (5.6%) necessitates efficient separation techniques, such as composite solvent systems (e.g., ethanol-water).

Alternative Route: Chlorination of o-Thiocresol

A patent method involves reacting o-thiocresol with chlorine gas in glacial acetic acid:

Advantages : Higher ortho specificity (>95%) and simpler purification.

Coupling Toluene-2-sulphonyl Chloride with Acetonitrile

The second stage involves attaching the acetonitrile group to the sulfonyl chloride. Two strategies are prevalent:

Nucleophilic Substitution with Chloroacetonitrile

Chloroacetonitrile (Cl-CH₂CN) reacts with sodium toluene-2-sulfinate in polar aprotic solvents (e.g., dimethylformamide, DMF):

Optimization :

Enolate-Mediated Coupling

Deprotonating acetonitrile with a strong base (e.g., lithium diisopropylamide, LDA) generates a carbanion, which attacks the electrophilic sulfur in sulfonyl chloride:

Key Parameters :

Industrial-Scale Production Methods

Patent CN101845004B outlines a scalable process for toluene sulfonation:

Liquid-Phase Sulfonation with H₂SO₄

-

Reflux Conditions : Toluene and 98% sulfuric acid (30–35 wt%) are heated to 110–120°C.

-

Water Removal : Toluene vapor azeotropically removes water, maintaining high H₂SO₄ concentration.

-

Composite Solvent Crystallization : Adding ethanol-water (1:1–5:1) at 50–70°C precipitates the ortho isomer with ≤0.3% free sulfuric acid.

Performance Metrics :

Gas-Phase Sulfonation with SO₃

Introducing gaseous SO₃ into toluene at 0–10°C minimizes byproducts:

Advantages : Higher ortho selectivity (>90%) and reduced acid waste.

Analytical and Optimization Data

Table 1: Isomer Distribution in Toluene Sulfonation

| Isomer | Percentage (%) |

|---|---|

| Ortho | 5.6 ± 0.6 |

| Meta | 9.7 ± 0.4 |

| Para | 84.8 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.